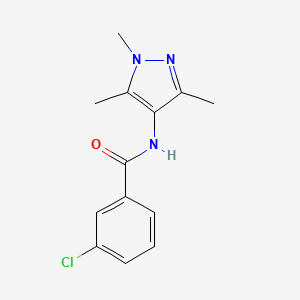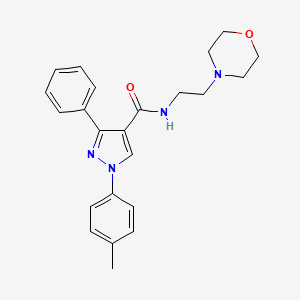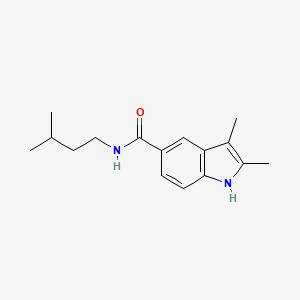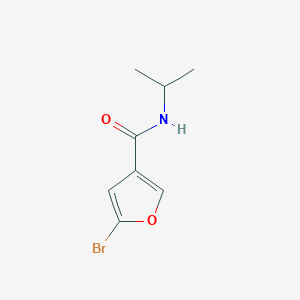
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory and immunosuppressive effects. AG490 has been shown to inhibit the activity of JAK2, a protein that plays a key role in the signaling pathways of many cytokines and growth factors.
科学的研究の応用
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. It has been shown to inhibit the growth and survival of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is known to be involved in tumor progression and metastasis. This compound has also been shown to have immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ). In addition, this compound has been studied for its potential use in treating inflammatory bowel disease (IBD), a chronic inflammatory disorder of the gastrointestinal tract.
作用機序
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide inhibits the activity of JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets such as STAT3. This leads to a decrease in the expression of genes involved in cell proliferation, survival, and inflammation. This compound also inhibits the activity of other kinases such as JAK1 and JAK3, although to a lesser extent than JAK2.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-α) in various cell types, including cancer cells and immune cells.
実験室実験の利点と制限
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects on other kinases, and its limited bioavailability in vivo.
将来の方向性
There are several potential future directions for research on N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide, including its use in combination with other drugs for cancer therapy, its potential use in treating other autoimmune disorders such as multiple sclerosis and rheumatoid arthritis, and its potential use in treating viral infections such as COVID-19. Other future directions include the development of more potent and selective JAK2 inhibitors, the elucidation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound, and the optimization of its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to inhibit the activity of JAK2 makes it a potentially valuable tool for understanding the molecular mechanisms underlying cancer, inflammation, and immune function. Although there are some limitations to its use in lab experiments and clinical applications, this compound represents a promising avenue of research for the development of novel therapeutics.
合成法
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-acetylchromene-3-carboxylic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography and characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
特性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-15(2,3)16-13(17)11-9-10-7-5-6-8-12(10)19-14(11)18/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIWKHWNVASAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)

![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)







![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)